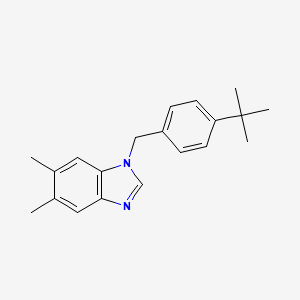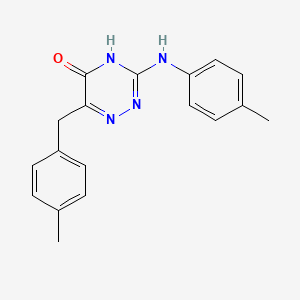
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride” is a small molecule . It is also known as “(S)-Fluoxetine” and is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has S configuration . The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .
Molecular Structure Analysis
The molecular structure of this compound comprises a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine with a methyl group . The molecular weight is 309.3261 and the chemical formula is C17H18F3NO .Physical And Chemical Properties Analysis
The compound melts at 159.6 °C . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
Research by Liu et al. (1993) on N3O3 amine phenols showcases the compound's application in creating hexadentate ligands for group 13 metal ions, highlighting its role in coordination chemistry. These ligands are derived from the reduction of Schiff bases, indicating their potential in synthesizing complex metal-ligand assemblies for catalysis or material science applications (Liu, Wong, Rettig, & Orvig, 1993).
X-Ray Structures and Computational Studies of Several Cathinones
Nycz et al. (2011) conducted a study involving the characterization of cathinones, where the structural analysis of related compounds, including amine derivatives, was performed. This research provides insight into the molecular geometry and electronic properties of such compounds, contributing to the understanding of their reactivity and physical properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacological Characterization of a κ-Opioid Receptor Antagonist
Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist, highlighting the compound's pharmacological profile and its selectivity towards κ-opioid receptors. This research underscores the compound's potential therapeutic applications in treating depression and addiction disorders, showcasing the importance of amine derivatives in developing new pharmacological agents (Grimwood et al., 2011).
Synthesis, Antimicrobial, and Cytotoxic Activity of Novel Azetidine-2-One Derivatives
A study by Noolvi et al. (2014) on the synthesis and biological activity evaluation of azetidine-2-one derivatives of 1H-benzimidazole, including amine derivatives, illustrates their antimicrobial and cytotoxic potentials. This research contributes to the field of medicinal chemistry by providing new insights into the design of bioactive compounds (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Experimental and Theoretical Investigations of Amine Derivatives as Corrosion Inhibitors
Research conducted by Boughoues et al. (2020) focuses on the application of amine derivative compounds as corrosion inhibitors for mild steel in HCl medium. The study integrates experimental and computational approaches to elucidate the mechanism of action and efficiency of these compounds, demonstrating their potential in industrial applications to prevent corrosion (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
properties
IUPAC Name |
(1S)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNUAORXKUDOAK-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2716094.png)
![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)

![N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716111.png)


